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Compound of Interest

Compound Name:
4,4-Dimethyl-2-(2-

oxopropyl)cyclohexan-1-one

CAS No.: 163128-46-9

Cat. No.: B3323276 Get Quote

Forward
This technical guide provides a comprehensive overview of 2-(2-oxopropyl)cyclohexanone, a

key intermediate in synthetic organic chemistry. Intended for an audience of researchers,

scientists, and professionals in drug development and chemical synthesis, this document

delves into the compound's nomenclature, synthesis, spectroscopic signature, and its pivotal

role in the construction of complex molecular architectures. The information presented herein is

curated to provide not only procedural knowledge but also a deeper understanding of the

underlying chemical principles that govern its synthesis and reactivity.

Compound Identification and Properties
Nomenclature and Identifiers
The compound of interest is systematically named according to IUPAC nomenclature, and it is

crucial to recognize its various synonyms used across chemical literature and databases.
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Identifier Value

IUPAC Name 2-(2-oxopropyl)cyclohexan-1-one[1]

CAS Number 6126-53-0[1]

Synonyms
2-Acetonylcyclohexanone, 2-

acetylcyclohexanone

Molecular Formula C₉H₁₄O₂[2][3]

Molecular Weight 154.21 g/mol [2][3]

InChIKey ZBEKDHUCMTXKAO-UHFFFAOYSA-N[2]

Physicochemical Properties
A summary of the key physicochemical properties of 2-(2-oxopropyl)cyclohexanone is provided

below. These properties are essential for its handling, purification, and use in synthetic

protocols.

Property Value

Appearance Colorless to pale yellow liquid

Density 1.078 g/mL at 25 °C

Boiling Point 111-112 °C at 18 mmHg

Refractive Index n20/D 1.509

Synthesis of 2-(2-oxopropyl)cyclohexanone
The synthesis of this 1,4-dicarbonyl compound is a critical step for its subsequent use in more

complex syntheses. The primary strategy involves the α-alkylation or acylation of

cyclohexanone. The choice of reagents and reaction conditions is paramount to avoid common

side reactions such as self-condensation and over-alkylation.

Synthesis via Enamine Intermediate
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A robust and widely employed method for the synthesis of 2-substituted cyclohexanones

involves the use of an enamine intermediate. This approach offers milder reaction conditions

compared to the use of strong bases, thereby minimizing side reactions.

The reaction proceeds in two main stages:

Formation of the Enamine: Cyclohexanone is reacted with a secondary amine, such as

pyrrolidine or morpholine, typically with acid catalysis and azeotropic removal of water to

drive the equilibrium towards the enamine product.

Acylation and Hydrolysis: The resulting enamine, which is nucleophilic at the α-carbon, is

then reacted with an acylating agent like acetic anhydride. The intermediate iminium salt is

subsequently hydrolyzed to yield the desired 2-acetylcyclohexanone.

This method has been reported to produce 2-acetylcyclohexanone in high yields

(approximately 73.6%).[4]

Diagram: Enamine-Mediated Synthesis of 2-(2-oxopropyl)cyclohexanone
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Step 1: Enamine Formation

Step 2: Acylation & Hydrolysis

Cyclohexanone
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2-(2-oxopropyl)cyclohexanone
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Caption: Enamine synthesis workflow.

Synthesis via Direct Enolate Alkylation
An alternative and more direct approach involves the deprotonation of cyclohexanone with a

strong, non-nucleophilic base, followed by quenching the resulting enolate with a suitable

electrophile.

A detailed one-pot method has been described, which provides a high yield of the target

compound.

Experimental Protocol: One-Pot Synthesis
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This protocol is adapted from a patented procedure and is designed for high efficiency and

purity.

Step 1: Enolate Formation

In a reaction vessel, add cyclohexanone (1.0 equivalent) to anhydrous tetrahydrofuran

(THF).

Cool the mixture to 0-5°C using an ice-water bath.

Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA), dropwise.

Allow the reaction to stir at room temperature for approximately 1-2 hours to ensure

complete formation of the lithium enolate.

Step 2: Acylation

Cool the reaction mixture again in an ice-water bath.

Add a solution of acetyl chloride in chloroform dropwise.

Remove the ice-water bath and continue stirring at room temperature for 1-2 hours.

Step 3: Work-up and Purification

Quench the reaction with water and perform a liquid-liquid extraction.

The organic layer is then concentrated under reduced pressure to remove the solvent.

The crude product is purified by vacuum distillation, collecting the fraction at 118-136°C, to

yield 2-acetylcyclohexanone with a reported purity of over 96% and a yield exceeding

94%.

Diagram: Direct Enolate Alkylation Workflow
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Caption: Direct enolate alkylation protocol.

Spectroscopic Characterization
The structural elucidation of 2-(2-oxopropyl)cyclohexanone is confirmed through various

spectroscopic techniques. The presence of two distinct carbonyl groups and the asymmetric

nature of the molecule give rise to a characteristic spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals. Key

resonances would include a singlet for the methyl protons (CH₃) adjacent to the acetyl
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carbonyl, deshielded by the carbonyl group. The protons on the cyclohexanone ring would

appear as a series of multiplets, with the proton at the C2 position being particularly

deshielded due to its proximity to both carbonyl groups.

¹³C NMR: The carbon NMR spectrum provides clear evidence of the two carbonyl groups,

with signals appearing in the characteristic downfield region for ketones (typically >200 ppm).

PubChem lists a ¹³C NMR spectrum for this compound, confirming the presence of the

expected number of carbon signals.[1]

Infrared (IR) Spectroscopy
The IR spectrum of 2-(2-oxopropyl)cyclohexanone is dominated by the strong absorption

bands of the two carbonyl (C=O) groups. Saturated aliphatic ketones typically show a strong

C=O stretching vibration around 1715 cm⁻¹.[5] Due to the presence of two ketone

functionalities, a strong and possibly broad absorption band is expected in the region of 1700-

1725 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl portions of the molecule will be

observed around 2850-2950 cm⁻¹.

Mass Spectrometry (MS)
In mass spectrometry, 1,4-dicarbonyl compounds can undergo characteristic fragmentation

patterns. Upon electron ionization, the molecular ion peak (M⁺) would be observed at m/z =

154. A prominent fragmentation pathway for ketones is the alpha-cleavage, the breaking of the

bond adjacent to the carbonyl group. For 2-(2-oxopropyl)cyclohexanone, this could lead to the

formation of an acylium ion [CH₃CO]⁺ at m/z = 43, which is often a characteristic peak for

methyl ketones.[6] Other fragmentation pathways would involve cleavage of the cyclohexanone

ring.

Chemical Reactivity and Applications in Synthesis
2-(2-oxopropyl)cyclohexanone is a valuable building block in organic synthesis, primarily due to

its nature as a 1,4-dicarbonyl compound. This structural motif makes it an ideal precursor for

intramolecular cyclization reactions to form six-membered rings.

Intramolecular Aldol Condensation
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The most significant application of 2-(2-oxopropyl)cyclohexanone is its use as a substrate for

intramolecular aldol condensation. When treated with either a base or an acid, the molecule

can cyclize to form a bicyclic enone. This transformation is a critical part of the well-known

Robinson annulation sequence, where 2-(2-oxopropyl)cyclohexanone represents the Michael

adduct intermediate.

The intramolecular reaction can, in principle, proceed via two different enolates, leading to

different ring-fused products. However, the formation of a six-membered ring is

thermodynamically favored over more strained ring systems. The subsequent dehydration of

the aldol addition product leads to a conjugated system, which is the driving force for the

reaction.

Diagram: Intramolecular Aldol Condensation

2-(2-oxopropyl)cyclohexanone Enolate Formation
(Base or Acid)

Intramolecular
Aldol Addition

Dehydration
(-H₂O)

Octahydronaphthalene-1,6-dione
(Bicyclic Enone)

Click to download full resolution via product page

Caption: Key synthetic application pathway.

Precursor to Bicyclic Systems
The resulting bicyclic enone, an octahydronaphthalene-1,6-dione derivative, is a versatile

intermediate for the synthesis of more complex molecules, including steroids and terpenoids.

The ability to construct this fused ring system efficiently makes 2-(2-oxopropyl)cyclohexanone a

valuable starting material in natural product synthesis. For instance, such intermediates are

employed in the synthesis of terpenes and for projected syntheses of steroids.

Conclusion
2-(2-oxopropyl)cyclohexanone, with its well-defined synthesis and predictable reactivity, stands

as a cornerstone intermediate for synthetic chemists. Its utility, primarily as a precursor to fused

bicyclic systems via intramolecular aldol condensation, provides a reliable pathway to complex

molecular scaffolds. The synthetic and spectroscopic data compiled in this guide offer a solid
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foundation for researchers to confidently incorporate this versatile building block into their

synthetic strategies, paving the way for the development of novel pharmaceuticals and other

advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3323276?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3323276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

